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Compound of Interest

Compound Name: 1,2-Dichlorohexane

Cat. No.: B1605181

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
structural elucidation of 1,2-dichlorohexane. It includes a summary of nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental
protocols, and a logical workflow for spectroscopic identification.

Data Presentation

The following tables summarize the quantitative spectroscopic data for 1,2-dichlorohexane.

Table 1: Estimated *H NMR Spectroscopic Data for 1,2-Dichlorohexane

Protons Chemical ?hiﬂ Multiplicity Integration
(ppm) (Estimated)
H-1 (CI-CHH-C(CI)) ~3.8-4.0 dd 1H
H-1' (CI-CHH-C(CI)) ~3.6-3.8 dd 1H
H-2 (CI-CH2-CH(CI)) ~4.0-4.2 m 1H
H-3 (-CH2-CH(CI)-) ~1.8-2.0 m 2H
H-4, H-5 (-CH2-CH3z-) ~1.3-1.6 m 4H
H-6 (-CHs) ~0.9-1.0 t 3H
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Note: These are estimated values based on the analysis of similar chlorinated alkanes. The

protons on C-1 are diastereotopic and thus have different chemical shifts.

Table 2: Estimated 3C NMR Spectroscopic Data for 1,2-Dichlorohexane

Carbon Chemical Shift (ppm) (Estimated)
C-1 (-CH2Cl) ~50 - 55
C-2 (-CHCI-) ~65 - 70
C-3 (-CHz2-) ~30-35
C-4 (-CHz2-) ~25 - 30
C-5 (-CH2-) ~22-27
C-6 (-CHs) ~13-15

Note: These are estimated values. The presence of two electron-withdrawing chlorine atoms

significantly deshields the adjacent carbon atoms (C-1 and C-2).

Table 3: IR Spectroscopic Data for 1,2-Dichlorohexane

Wavenumber (cm—?) Intensity Assignment
2960-2850 Strong C-H stretch (alkane)
1465 Medium C-H bend (methylene)
1380 Medium C-H bend (methyl)
750-650 Strong C-Cl stretch

Data sourced from the NIST WebBook.[1]

Table 4: Mass Spectrometry Data for 1,2-Dichlorohexane
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miz Relative Intensity (%) Proposed Fragment
154/156/158 Low [CeH12CI2]* (Molecular lon)
119/121 Medium [CeH12CI]*

91 High [CaHsCI]*

81 High [CeHo]*

67 High [CsH7]*

41 Very High [CsHs]*

Data sourced from the NIST WebBook.[1] The presence of chlorine isotopes (3°Cl and 37Cl)
results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 1,2-dichlorohexane to determine its chemical
structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

e Prepare a solution of approximately 5-10 mg of 1,2-dichlorohexane in about 0.6 mL of a
deuterated solvent (e.g., CDCIs).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.

IH NMR Acquisition Parameters:
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Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

13C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as the 13C nucleus is less sensitive.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 1,2-dichlorohexane.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.

Place a small drop of neat 1,2-dichlorohexane onto the center of the ATR crystal or one of
the salt plates.

If using salt plates, place the second plate on top and gently press to form a thin liquid film.

Mount the sample holder in the spectrometer.
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Data Acquisition:

e Collect a background spectrum of the empty sample holder to subtract atmospheric CO2 and
H20 absorptions.

e Acquire the sample spectrum over the range of 4000-400 cm~1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1,2-
dichlorohexane.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for
sample introduction and separation.

GC-MS Parameters:

e Injection: Inject a small volume (e.g., 1 pL) of a dilute solution of 1,2-dichlorohexane in a
volatile solvent (e.g., dichloromethane or hexane) into the GC inlet.

e GC Column: A non-polar capillary column is suitable for separating haloalkanes.

e Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher
temperature (e.g., 250 °C) to ensure elution of the compound.

Mass Spectrometer Parameters:
 lonization Mode: Electron lonization (El) at a standard energy of 70 eV.

e Mass Range: Scan from a low m/z (e.g., 35) to a value above the expected molecular weight
(e.g., 200).

e lon Source Temperature: Typically maintained around 200-250 °C.

Mandatory Visualization
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The following diagram illustrates the logical workflow for the spectroscopic identification of 1,2-
dichlorohexane.

IR Spectroscopy.

Click to download full resolution via product page

Caption: Logical workflow for the identification of 1,2-dichlorohexane using MS, IR, and NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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